molecular formula C20H20N2O4 B2969866 N-(1,3-dioxoisoindol-2-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide CAS No. 458526-45-9

N-(1,3-dioxoisoindol-2-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

Cat. No.: B2969866
CAS No.: 458526-45-9
M. Wt: 352.39
InChI Key: XTSLVXXDDAIWGQ-UHFFFAOYSA-N
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Description

N-(1,3-Dioxoisoindol-2-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide is a synthetic acetamide derivative characterized by a 1,3-dioxoisoindole moiety linked via an acetamide bridge to a substituted phenoxy group (5-methyl-2-isopropylphenoxy). The phenoxy substituent contributes steric bulk and lipophilicity, likely enhancing membrane permeability. Structural validation via NMR and FT-IR confirms its synthesis and purity, as demonstrated for analogous dioxoisoindolyl acetamides .

Properties

IUPAC Name

N-(1,3-dioxoisoindol-2-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-12(2)14-9-8-13(3)10-17(14)26-11-18(23)21-22-19(24)15-6-4-5-7-16(15)20(22)25/h4-10,12H,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSLVXXDDAIWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501321016
Record name N-(1,3-dioxoisoindol-2-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200891
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

458526-45-9
Record name N-(1,3-dioxoisoindol-2-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(1,3-dioxoisoindol-2-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an isoindole moiety and a phenoxyacetamide group. The molecular formula is C3939H3030N22O, with a molecular weight of 582.67g/mol582.67\,g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the isoindole core followed by the introduction of the phenoxy and acetamide groups. Specific synthetic routes may vary based on the desired purity and yield.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit notable antimicrobial activity. For instance, derivatives of 1,3-dioxolanes have shown significant antibacterial effects against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for active compounds in related studies ranged from 625μg/mL625\,\mu g/mL to 1250μg/mL1250\,\mu g/mL against Gram-positive bacteria .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)
Compound 1Staphylococcus aureus625
Compound 2Pseudomonas aeruginosa1250
This compoundTBDTBD

Antifungal Activity

In addition to antibacterial properties, compounds similar to this compound have demonstrated antifungal activity against Candida albicans. The effectiveness of these compounds varies significantly based on their structural modifications .

Table 2: Antifungal Activity

CompoundTarget FungiMIC (µg/mL)
Compound ACandida albicansTBD
This compoundTBDTBD

The precise mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may disrupt cellular processes in target microorganisms by interfering with essential metabolic pathways or cell wall synthesis.

Case Studies

Recent studies have focused on synthesizing novel derivatives of isoindole compounds to enhance biological activity. For example, a study synthesized various chiral and racemic derivatives of 1,3-dioxolanes and evaluated their antibacterial and antifungal properties . The results indicated that structural variations significantly influenced the biological efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural and Electronic Features

The compound’s uniqueness lies in its 1,3-dioxoisoindole core, differentiating it from other acetamide-based analogs. Key comparisons include:

Compound Class Core Structure Key Substituents Electronic Effects
Target Compound 1,3-Dioxoisoindole 5-Methyl-2-isopropylphenoxy Strong electron-withdrawing (carbonyls), moderate lipophilicity
Pyridazin-3(2H)-ones () Pyridazinone Methoxybenzyl, bromophenyl Electron-donating (methoxy) enhances receptor binding
Benzothiazoles () Benzothiazole Trifluoromethyl, methoxyphenyl Electron-withdrawing (CF₃) increases metabolic stability
Indole Derivatives () Indole-oxime Chlorophenyl, hydroxyimino π-π stacking (indole), hydrogen bonding (oxime)
  • 1,3-Dioxoisoindole vs.
  • Phenoxy Substituents: The 5-methyl-2-isopropylphenoxy group in the target compound enhances lipophilicity compared to methoxybenzyl groups in , favoring passive diffusion across biological membranes.

Hydrogen Bonding and Crystallinity

The target compound’s carbonyl groups (1,3-dioxoisoindole) act as hydrogen-bond acceptors, promoting stable crystal packing. This contrasts with indole derivatives (), where NH groups serve as donors. Such differences influence solubility and melting points:

  • N-(1,3-Dioxoisoindol-2-yl) derivatives exhibit lower aqueous solubility due to reduced polarity, as seen in similar compounds characterized by FT-IR and NMR .
  • Indole-oxime acetamides () demonstrate improved solubility via oxime-mediated hydrogen bonding with solvents .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The isopropylphenoxy group increases logP compared to methoxy-substituted analogs (), favoring CNS penetration but risking cytochrome P450-mediated metabolism .

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